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molecular formula C15H13NO B8511580 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbonitrile

4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbonitrile

Cat. No. B8511580
M. Wt: 223.27 g/mol
InChI Key: RCWMHDWCSCYXAK-UHFFFAOYSA-N
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Patent
US06620839B2

Procedure details

4-Bromo-3-methylbenzonitrile and 4-methoxyphenylboronic acid were processed as described in Example 164A to provide the title compound (80% yield). 1HNMR (300 MHz, CDCl3) δ2.40 (3H), 3.73 (s, 3H), 6.84-7.60 (m, 7H); MS (DCI) m/z 224 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1>>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=2[CH3:10])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=C(C=C(C=C1)C#N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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